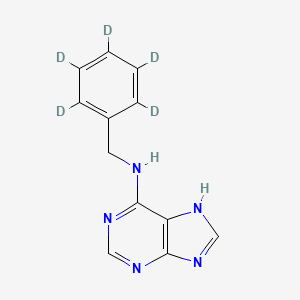

6-Benzylaminopurine-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C12H11N5 |

|---|---|

分子量 |

230.28 g/mol |

IUPAC名 |

N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-7H-purin-6-amine |

InChI |

InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17)/i1D,2D,3D,4D,5D |

InChIキー |

NWBJYWHLCVSVIJ-RALIUCGRSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CNC2=NC=NC3=C2NC=N3)[2H])[2H] |

正規SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Benzylaminopurine-d5: Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 6-Benzylaminopurine-d5 (6-BAP-d5), a deuterated analogue of the synthetic cytokinin 6-Benzylaminopurine. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and its critical role in plant biology and as an internal standard in analytical chemistry.

Chemical Structure and Properties

This compound is a synthetic cytokinin, a class of plant growth regulators that promote cell division and have a wide range of applications in agriculture and plant research. The deuterated form, with five deuterium (B1214612) atoms on the benzyl (B1604629) ring, is primarily utilized as an internal standard for quantitative analysis by mass spectrometry.

Chemical Structure:

Table 1: General and Physicochemical Properties of this compound and its Non-deuterated Analog

| Property | This compound | 6-Benzylaminopurine |

| Synonyms | Benzyladenine-d5; 6-BAP-d5; N6-Benzyladenine-d5 | Benzyladenine; 6-BAP |

| Molecular Formula | C₁₂H₆D₅N₅[1] | C₁₂H₁₁N₅[2] |

| Molecular Weight | 230.28 g/mol [1] | 225.25 g/mol [3] |

| CAS Number | 2322358-20-1[1] | 1214-39-7[2] |

| Appearance | White to off-white solid | White to off-white powder[2] |

| Purity | ≥98.0%[4] | ≥98% (titration) |

| Melting Point | Not explicitly available for d5. Expected to be similar to the non-deuterated form. | 230-233 °C |

| Solubility | Soluble in DMSO.[5] | Soluble in 2 M NaOH (40 mg/mL), ethanol (B145695) (5 mg/mL), methanol (B129727) (5 mg/mL), and DMSO (45 mg/mL).[6] Insoluble in water. |

| Storage | Store at -20°C for up to 1 month, or at -80°C for up to 6 months for stock solutions.[5] | Store at room temperature.[7] |

| Isotopic Purity | Not publicly available, typically provided by the supplier on the Certificate of Analysis. | Not applicable. |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 6-Benzylaminopurine would show characteristic signals for the aromatic protons of the purine (B94841) and benzyl groups, as well as the methylene (B1212753) protons. In the ¹H NMR spectrum of this compound, the signals corresponding to the five protons on the benzyl ring would be absent due to deuterium substitution. The remaining signals would be similar to the non-deuterated compound.

2.2. Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M+H]⁺) for the deuterated compound would be observed at m/z 231.2, which is 5 mass units higher than that of the non-deuterated form (m/z 226.1). The fragmentation pattern would also show a corresponding mass shift for fragments containing the deuterated benzyl group.

Biological Activity and Signaling Pathway

As a cytokinin, 6-Benzylaminopurine and its deuterated analog are involved in the cytokinin signaling pathway, a crucial regulatory system in plants. This pathway, a multi-step phosphorelay system, governs numerous developmental processes.

Cytokinin Signaling Pathway

Cytokinin signaling is initiated by the binding of cytokinin to transmembrane histidine kinase receptors (AHKs) in the endoplasmic reticulum.[8][9] This binding triggers a series of phosphorylation events, transferring a phosphate (B84403) group from the receptor to a histidine phosphotransfer protein (AHP).[8][9] The phosphorylated AHP then translocates to the nucleus and transfers the phosphate group to a response regulator (ARR).[8][9] Type-B ARRs, upon phosphorylation, act as transcription factors, activating the expression of cytokinin-responsive genes, including Type-A ARRs.[1] Type-A ARRs, in turn, act as negative regulators of the pathway, creating a feedback loop.[1]

Experimental Protocols

This compound is an invaluable tool for the accurate quantification of endogenous cytokinins in plant tissues using isotope dilution mass spectrometry. Below is a representative protocol for the extraction and analysis of cytokinins using LC-MS/MS.

4.1. Plant Tissue Extraction

This protocol outlines the general steps for extracting phytohormones from plant tissue for subsequent LC-MS/MS analysis.[10][11][12]

Methodology:

-

Sample Preparation: Harvest approximately 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.[11]

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.[11]

-

Extraction: To the powdered tissue, add 1 mL of a cold extraction solvent (e.g., isopropanol:H₂O:HCl at a 2:1:0.002 ratio) containing a known concentration of deuterated internal standards, including this compound.[11]

-

Incubation and Centrifugation: Vortex the mixture vigorously and incubate at 4°C with shaking.[11] Centrifuge the sample to pellet the debris and collect the supernatant.

-

Solid-Phase Extraction (SPE) Cleanup: Condition a C18 SPE cartridge with methanol and then with the extraction solvent (without acid). Load the supernatant onto the cartridge. Wash the cartridge to remove interfering compounds and then elute the cytokinins with an appropriate solvent.[11]

-

Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[11]

4.2. LC-MS/MS Analysis

The analysis of cytokinins is typically performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 2: Representative LC-MS/MS Parameters for Cytokinin Analysis

| Parameter | Setting |

| LC System | UHPLC or HPLC with binary gradient capabilities[11] |

| Column | C18 reversed-phase column[11] |

| Mobile Phase A | Water with 0.1% formic acid[11] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[11] |

| Flow Rate | 0.3 mL/min[11] |

| Column Temperature | 30°C[11] |

| Ionization Mode | Electrospray Ionization (ESI), positive mode for cytokinins[13] |

| Scan Type | Multiple Reaction Monitoring (MRM)[11] |

Quantification: The concentration of endogenous cytokinins is determined by comparing the peak area of the analyte to the peak area of its corresponding deuterated internal standard (e.g., endogenous 6-Benzylaminopurine vs. This compound). This isotope dilution method corrects for sample loss during preparation and for matrix effects during ionization, ensuring accurate and precise quantification.

References

- 1. Cytokinin Signaling [kieber.weebly.com]

- 2. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]

- 3. Benzylaminopurine | C12H11N5 | CID 62389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. phytotechlab.com [phytotechlab.com]

- 8. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 9. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 11. benchchem.com [benchchem.com]

- 12. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 13. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isotopic Labeling of 6-Benzylaminopurine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling of 6-Benzylaminopurine-d5 (6-BAP-d5), a deuterated analog of the synthetic cytokinin 6-benzylaminopurine (B1666704). The inclusion of five deuterium (B1214612) atoms in the benzyl (B1604629) moiety makes 6-BAP-d5 an invaluable internal standard for mass spectrometry-based quantitative studies in plant biology, agriculture, and drug development. This document outlines a feasible synthetic pathway, detailed experimental protocols, and presents relevant quantitative data.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the deuterated intermediate, benzylamine-d5 (B594358), via reductive amination of commercially available benzaldehyde-d5. The second step is the coupling of benzylamine-d5 with 6-chloropurine (B14466) to yield the final product, this compound. This approach ensures the precise and stable incorporation of the deuterium labels.

Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous non-deuterated compounds and general procedures for isotopic labeling.

Step 1: Synthesis of Benzylamine-d5 via Reductive Amination

This procedure outlines the synthesis of benzylamine-d5 from benzaldehyde-d5.

Materials:

-

Benzaldehyde-d5 (C₆D₅CHO)

-

Ammonia (B1221849) (aqueous solution, e.g., 28%)

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (B1222165) (NaBH₄) or a similar reducing agent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve benzaldehyde-d5 (1 equivalent) in methanol.

-

Add an excess of aqueous ammonia (e.g., 5-10 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (e.g., 1.5 equivalents) in portions to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

-

Work-up and Purification:

-

Remove the methanol under reduced pressure.

-

To the remaining aqueous residue, add dichloromethane to extract the product.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude benzylamine-d5.

-

Further purification can be achieved by distillation if necessary.

-

Step 2: Synthesis of this compound

This protocol details the coupling of benzylamine-d5 with 6-chloropurine.

Materials:

-

6-Chloropurine

-

Benzylamine-d5

-

Triethylamine (B128534) (TEA)

-

Ethanol (B145695) (EtOH)

-

Activated carbon

-

Reaction vessel (e.g., three-neck flask with a condenser)

Procedure:

-

Reaction Setup: In a reaction vessel, combine 6-chloropurine (1 equivalent), benzylamine-d5 (1.0-1.6 equivalents), and triethylamine (3.2-3.5 equivalents) in a suitable solvent like ethanol.[1]

-

Reaction: Heat the mixture to 70-72°C and maintain this temperature for approximately 4 hours with continuous stirring.[1] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation of Crude Product:

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Isolate the solid product by filtration.

-

Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts.[1]

-

-

Purification:

-

The crude product can be further purified by recrystallization from ethanol.

-

Dissolve the crude solid in hot ethanol, add a small amount of activated carbon to decolorize the solution, and heat at reflux for a short period.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystallization.

-

Collect the purified crystals of this compound by filtration and dry under vacuum.

-

Quantitative Data

The following table summarizes key quantitative parameters for the synthesis of this compound. The data for yield and reaction conditions are based on analogous non-deuterated synthesis, which are expected to be comparable.

| Parameter | Step 1: Benzylamine-d5 Synthesis | Step 2: 6-BAP-d5 Synthesis |

| Reactant Molar Ratios | Benzaldehyde-d5: 1 eq. | 6-Chloropurine: 1 eq. |

| Ammonia: 5-10 eq. | Benzylamine-d5: 1.0-1.6 eq.[1] | |

| Sodium Borohydride: 1.5 eq. | Triethylamine: 3.2-3.5 eq.[1] | |

| Reaction Temperature | 0°C to Room Temperature | 70-72°C[1] |

| Reaction Time | 14-20 hours | 4 hours[1] |

| Typical Yield | >80% (estimated) | ~90% (based on non-deuterated synthesis) |

| Purity (Post-Purification) | >98% | >98% |

| Isotopic Enrichment | >99 atom % D (dependent on starting material) | >99 atom % D |

Logical Relationship Diagram

The following diagram illustrates the key chemical transformation in the final step of the synthesis.

References

6-Benzylaminopurine-d5 mechanism of action in plants

An In-depth Technical Guide on the Mechanism of Action of 6-Benzylaminopurine-d5 in Plants

Introduction

6-Benzylaminopurine (B1666704) (BAP) is a first-generation synthetic cytokinin, a class of plant hormones that plays a central role in the regulation of plant growth and development.[1][2] It is structurally an N6-substituted adenine (B156593) derivative and is widely utilized in agriculture and plant biotechnology to stimulate cell division, promote shoot formation, delay senescence, and improve crop yield and quality.[2][3]

This guide focuses on This compound (BAP-d5) , a deuterated isotopologue of BAP. In biochemical and analytical contexts, deuterated compounds, where hydrogen atoms are replaced by their stable heavy isotope deuterium, are invaluable tools.[4][5] The key characteristic of BAP-d5 is that it is chemically and biologically equivalent to BAP, eliciting the same physiological responses.[6][7] Its increased mass, however, allows it to be distinguished from its non-deuterated counterpart by mass spectrometry. Consequently, the primary role of BAP-d5 in plant science is not as a growth regulator itself, but as an internal standard for the precise and accurate quantification of endogenous or exogenously applied BAP in plant tissues.[8][9]

Therefore, the mechanism of action of BAP-d5 is identical to that of BAP. This guide will detail this mechanism—the cytokinin signal transduction pathway—and describe the practical application of BAP-d5 in research.

Core Mechanism of Action: The Cytokinin Signaling Pathway

The plant's response to cytokinins, including BAP, is mediated by a sophisticated multi-step phosphorelay system, analogous to the two-component signaling systems found in bacteria.[10][11] This pathway transduces the signal from the site of perception to the nucleus, culminating in the activation of cytokinin-responsive genes. The process can be divided into three main stages: perception, transduction, and response.[12][13]

-

Perception at the Endoplasmic Reticulum: The cytokinin signal is perceived by membrane-localized ARABIDOPSIS HISTIDINE KINASE (AHK) receptors, such as AHK2, AHK3, and AHK4 (also known as CRE1/WOL) in the model plant Arabidopsis thaliana.[14][15][16] BAP binds to the CHASE domain of the AHK receptor located in the lumen of the endoplasmic reticulum.[11] This binding event triggers the autophosphorylation of a conserved histidine (His) residue in the kinase domain of the receptor on the cytosolic side.[11][13]

-

Signal Transduction via Phosphorelay: The phosphate (B84403) group is then intramolecularly transferred to a conserved aspartate (Asp) residue within the receptor's receiver domain.[11] From the AHK receptor, the phosphate is relayed to a family of small, mobile proteins called ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs).[10] These AHPs shuttle the phosphate group from the cytoplasm into the nucleus.[12]

-

Nuclear Response and Gene Activation: Inside the nucleus, the phosphorylated AHPs transfer the phosphate group to the receiver domain of ARABIDOPSIS RESPONSE REGULATORS (ARRs).[11][12] There are two main types of ARRs:

-

Type-B ARRs: These are transcription factors.[17] Upon phosphorylation by AHPs, Type-B ARRs (e.g., ARR1, ARR10, ARR12) become activated and bind to specific DNA sequences in the promoters of cytokinin-responsive genes, thereby activating their transcription.[18][19][20]

-

Type-A ARRs: The transcription of Type-A ARR genes is rapidly induced by the activation of Type-B ARRs. Type-A ARRs act as negative regulators of the pathway. By competing with Type-B ARRs for phosphate from AHPs, they create a negative feedback loop that attenuates the cytokinin signal.[13]

-

The activation of this pathway by BAP leads to a wide array of physiological effects, including the promotion of cell division and proliferation, shoot initiation, and the inhibition of leaf senescence.[21][22]

Caption: A diagram of the 6-Benzylaminopurine (BAP) signaling cascade in plants.

Quantitative Data: Effects of BAP on Plant Growth

BAP is most widely known for its potent ability to induce shoot proliferation in plant tissue culture. The optimal concentration varies significantly by species and even cultivar. Below are examples of quantitative data from studies on different plant species.

Table 1: Effect of BAP Concentration on In Vitro Shoot Proliferation of Musa acuminata (Cavendish Banana)

| BAP Concentration (mg/L) | Mean Number of Shoots per Explant (1st Subculture) | Mean Number of Shoots per Explant (2nd Subculture) |

|---|---|---|

| 0.0 (Control) | - | - |

| 2.0 | - | - |

| 2.5 | - | 14.67 |

| 3.0 | 4.17 | - |

| 3.5 | - | - |

| 4.0 | - | - |

Data adapted from Chhon et al., 2025.[23][24]

Table 2: Effect of BAP Concentration on In Vitro Shoot Multiplication of Medinilla mandrakensis

| BAP Concentration (mg/L) | Mean Number of Shoots per Explant (after 45 days) |

|---|---|

| 0.0 (Control) | 2.0 |

| 0.5 | >15.0 |

| 1.0 | >15.0 |

| 2.0 | 27.5 |

Data adapted from International Scholars Journals.[25]

Table 3: Effect of BAP Concentration on Shoot Length and Leaf Number of Melaleuca alternifolia

| BAP Concentration (ppm) | Increase in Shoot Length (%) | Increase in Number of Leaves (%) |

|---|---|---|

| 0 (Control) | 0 | 0 |

| 5 | 1.9 | 11.4 |

| 10 | - | - |

| 15 | - | - |

| 20 | - | - |

Data adapted from IOP Conference Series: Earth and Environmental Science, 2020.[26]

Experimental Protocols

The following are detailed methodologies for key experiments involving BAP and the use of BAP-d5 as an internal standard.

Protocol 1: In Vitro Shoot Proliferation Assay using BAP

This protocol describes a general method for assessing the effect of different BAP concentrations on shoot multiplication from nodal explants.

1. Media Preparation:

-

Prepare Murashige and Skoog (MS) basal medium, including vitamins and 30 g/L sucrose.[27][28]

-

Divide the basal medium into separate flasks for each BAP concentration to be tested (e.g., 0, 0.5, 1.0, 2.0, 5.0 mg/L).

-

Add the corresponding volume of a BAP stock solution to each flask.

-

Adjust the pH of the media to 5.8 using 0.1 M NaOH or 0.1 M HCl.

-

Add a gelling agent (e.g., 7 g/L agar) and heat to dissolve.

-

Dispense 25-30 mL of medium into culture vessels (e.g., glass jars or tubes).

-

Autoclave the media at 121°C and 15 psi for 20 minutes.

2. Explant Preparation and Culture Initiation:

-

Select healthy young shoots from a stock plant.

-

Surface sterilize the shoots by washing with a mild detergent, followed by a 70% ethanol (B145695) rinse (30-60 seconds), and then immersion in a 10-20% commercial bleach solution with a drop of Tween-20 for 10-15 minutes.

-

Rinse the explants 3-4 times with sterile distilled water inside a laminar flow hood.

-

Excise nodal segments (1-2 cm) containing at least one axillary bud.

-

Inoculate one explant per culture vessel, ensuring the node is in contact with the medium.

3. Incubation and Data Collection:

-

Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod provided by cool-white fluorescent lights.

-

Subculture the explants to fresh medium of the same composition every 3-4 weeks.

-

After a set period (e.g., 8 weeks), record data on the number of new shoots proliferated per original explant, shoot length, and any morphological observations.

Protocol 2: Quantification of BAP in Plant Tissue using LC-MS/MS with BAP-d5

This protocol outlines the use of BAP-d5 for the accurate quantification of BAP via liquid chromatography-tandem mass spectrometry (LC-MS/MS) based on the stable isotope dilution method.[8][29]

1. Sample Preparation and Extraction:

-

Collect plant tissue (100-200 mg fresh weight) and immediately freeze in liquid nitrogen to halt metabolic activity.[9]

-

Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

-

To the powdered sample, add a known amount (e.g., 1 ng) of BAP-d5 as an internal standard.

-

Add 1 mL of a cold extraction buffer (e.g., methanol (B129727):water:formic acid at 15:4:1, v/v/v).[30]

-

Vortex thoroughly and incubate at -20°C for 1 hour, followed by centrifugation at >14,000 rpm at 4°C for 20 minutes.

-

Collect the supernatant. Re-extract the pellet with another 0.5 mL of extraction buffer and combine the supernatants.

2. Sample Purification (Solid-Phase Extraction - SPE):

-

Evaporate the methanol from the extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the remaining aqueous fraction in 1% acetic acid.[30]

-

Use a mixed-mode cation exchange SPE column (e.g., Oasis MCX).[30]

-

Condition the column with methanol, followed by water, and then 1% acetic acid.

-

Load the sample onto the column.

-

Wash the column with 1% acetic acid to remove interfering substances.

-

Elute the cytokinins (including BAP and BAP-d5) with a solution of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60-70% methanol.[9][30]

-

Evaporate the eluent to complete dryness.

3. LC-MS/MS Analysis:

-

Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile (B52724) with 0.1% formic acid).

-

Inject an aliquot (e.g., 1-10 µL) into the LC-MS/MS system.

-

Perform chromatographic separation using a C18 reversed-phase column with a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

-

Set the mass spectrometer to operate in positive ion mode using electrospray ionization (ESI).

-

Monitor the specific precursor-to-product ion transitions for both endogenous BAP and the BAP-d5 internal standard using Multiple Reaction Monitoring (MRM).

-

Quantify the endogenous BAP by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.[8]

Caption: Workflow for quantifying BAP in plant tissue using BAP-d5 and LC-MS/MS.

Conclusion

This compound is a powerful analytical tool for researchers in plant science. While its biological mechanism of action is identical to that of its non-deuterated counterpart, 6-Benzylaminopurine, its utility lies in its role as a stable isotope-labeled internal standard. By mimicking the well-established cytokinin signaling pathway, it elicits predictable physiological responses, but its true value is realized in the laboratory. The use of BAP-d5 in conjunction with mass spectrometry allows for highly accurate and precise quantification of BAP levels in plants, providing critical data for studies on hormone metabolism, transport, and signaling. This technical guide provides the foundational knowledge of its mechanism and practical protocols for its application, serving as a vital resource for professionals in the field.

References

- 1. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]

- 2. The Foundational Role of 6-Benzylaminopurine in Plant Biology [hbjrain.com]

- 3. Exploring 6-Benzylaminopurine (6-BAP): A Powerful Cytokinin for Plant Growth - Crimson Living [crimson-living.com]

- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 5. Deuterated Compounds [simsonpharma.com]

- 6. scispace.com [scispace.com]

- 7. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 8. Cytokinin Analysis: Sample Preparation and Quantification [en.bio-protocol.org]

- 9. Cytokinin Analysis: Sample Preparation and Quantification [bio-protocol.org]

- 10. journals.biologists.com [journals.biologists.com]

- 11. portlandpress.com [portlandpress.com]

- 12. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 13. Cytokinin Signaling [kieber.weebly.com]

- 14. Histidine kinase homologs that act as cytokinin receptors possess overlapping functions in the regulation of shoot and root growth in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Arabidopsis AHK4 histidine kinase is a cytokinin-binding receptor that transduces cytokinin signals across the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Multiple Type-B Response Regulators Mediate Cytokinin Signal Transduction in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Type B Response Regulators of Arabidopsis Play Key Roles in Cytokinin Signaling and Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. News - Physiological role of 6-benzylaminopurine bap [lemandou.com]

- 22. 6-Benzyladenine - American Chemical Society [acs.org]

- 23. Effect of 6-Benzylaminopurine (6-BAP) on Shoot Proliferation in Micropropagated Cavendish Banana (Musa acuminata) [agris.fao.org]

- 24. researchgate.net [researchgate.net]

- 25. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 26. researchgate.net [researchgate.net]

- 27. 6-苄氨基嘌呤 suitable for plant cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 28. 6-BAP - Lifeasible [lifeasible.com]

- 29. Analytical Determination of Auxins and Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. metabolomicsworkbench.org [metabolomicsworkbench.org]

Deuterium-Labeled Cytokinins for Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterium-labeled cytokinins in metabolic research. It covers the synthesis of these stable isotope-labeled internal standards, detailed experimental protocols for their use in metabolic studies, and the analysis of cytokinin signaling pathways. Furthermore, this guide explores the relevance of cytokinin metabolism in the context of drug development.

Introduction to Cytokinins and the Role of Deuterium (B1214612) Labeling

Cytokinins are a class of phytohormones that play a pivotal role in regulating various aspects of plant growth and development, including cell division, differentiation, and senescence[1][2]. Understanding the intricate metabolic pathways of cytokinins—their biosynthesis, interconversion, and degradation—is crucial for both fundamental plant science and agricultural applications.

The use of deuterium-labeled cytokinins has revolutionized the study of their metabolism. Deuterium (²H), a stable isotope of hydrogen, allows for the synthesis of cytokinin analogues that are chemically identical to their endogenous counterparts but distinguishable by their increased mass. When used as internal standards in mass spectrometry-based analyses, these labeled compounds enable precise and accurate quantification of endogenous cytokinin levels, overcoming issues of analyte loss during sample preparation[3][4]. Moreover, in vivo labeling with deuterium oxide (D₂O) allows for the dynamic measurement of cytokinin biosynthesis and turnover rates[5][6][7].

Synthesis of Deuterium-Labeled Cytokinins

The preparation of high-purity deuterium-labeled cytokinins is a prerequisite for robust metabolic studies. Several synthetic routes have been established for various cytokinin species.

A common strategy involves the condensation of a labeled amine with a purine (B94841) derivative[3][5]. For instance, penta-deuterated zeatin and its riboside can be synthesized by condensing 6-chloropurine (B14466) or its riboside with 4-hydroxy-3-methyl-2-butenylamine-d₅, which is derived from acetone-d₆[3]. Similarly, deuterated N⁶-(Δ²-isopentenyl)adenine (iP) and its derivatives can be prepared using appropriately labeled isopentenylamines[8]. The deuterium content in these synthesized standards is typically high, often exceeding 95%[3][5].

Table 1: Examples of Synthesized Deuterium-Labeled Cytokinins and their Deuterium Content

| Deuterium-Labeled Cytokinin | Precursors | Deuterium Content (%) | Reference |

| Penta-deuterated zeatin | 6-chloropurine and 4-hydroxy-3-methyl-2-butenylamine-d₅ | ~96 | [3] |

| Penta-deuterated ribosylzeatin | 9-β-D-ribosyl-6-chloropurine and 4-hydroxy-3-methyl-2-butenylamine-d₅ | ~96 | [3] |

| Penta-deuterated glucosylzeatin | 9-β-D-glucosyl-6-chloropurine and 4-hydroxy-3-methyl-2-butenylamine-d₅ | ~96 | [3] |

| Dihydrozeatin-d₅ | 6-chloropurine and 4-hydroxy-3-methyl-l-butylamine-d₅ | 97.82 | [5] |

| Dihydrozeatin riboside-d₅ | 6-chloro-9-β-D-ribofuranosylpurine and 4-hydroxy-3-methyl-l-butylamine-d₅ | 97.23 | [5] |

| 2-Methylthio-ribosyl-zeatin-d₅ | 6-chloro-2-methylthio-9-β-D-ribo-furanosylpurine-d₃ and amines-d₂ | 95.75 | [5] |

| N⁶-isopentenyl-2-methylthioadenosine-d₅ | 6-chloro-2-methylthio-9-β-D-ribo-furanosylpurine-d₃ and amines-d₂ | 98.27 | [5] |

Experimental Protocols for Metabolic Studies

In Vivo Labeling with Deuterium Oxide (D₂O)

This method allows for the determination of the biosynthetic and turnover rates of cytokinins in living tissues[5][6][7].

Protocol:

-

Plant Material: Grow plants (e.g., Arabidopsis thaliana) in a liquid culture medium[5][6].

-

Labeling: Enrich the liquid culture medium with 30% deuterium oxide (D₂O)[5][6].

-

Incubation: Incubate the plants in the D₂O-enriched medium for a defined period (e.g., 24 hours)[5].

-

Harvesting: Harvest the plant tissue at different time points to analyze the dynamics of deuterium incorporation.

-

Extraction and Purification: Proceed with the extraction and purification of cytokinins as detailed below.

-

Analysis: Analyze the samples using LC-MS/MS to determine the ratio of labeled to unlabeled cytokinins[6][9].

Extraction and Purification of Cytokinins

Efficient extraction and purification are critical for accurate cytokinin quantification. Several protocols have been developed and optimized for different plant tissues[1][10][11][12].

Protocol for Solid-Phase Extraction (SPE) using Oasis MCX Columns:

-

Homogenization: Grind plant tissue in liquid nitrogen and extract twice with a cold (-20°C) extraction buffer of methanol (B129727):water:formic acid (15:4:1, v/v/v)[11]. Add a known amount of deuterium-labeled internal standards to each sample.

-

Centrifugation: Centrifuge the extracts at high speed (e.g., 14,650 rpm) at 4°C for 30 minutes[11].

-

Evaporation and Reconstitution: Evaporate the methanol from the supernatant and reconstitute the sample in 1% (v/v) acetic acid[11].

-

SPE Column Conditioning: Condition an Oasis MCX SPE column by washing with methanol and then equilibrating with 1% acetic acid[11].

-

Sample Loading and Washing: Pass the reconstituted sample through the column. Wash the column sequentially with 1% acetic acid and methanol to remove interfering substances[11].

-

Elution: Elute the cytokinins with 0.35 M ammonia (B1221849) in 70% methanol[11].

-

Final Preparation: Evaporate the eluent to dryness and reconstitute the sample in a suitable solvent (e.g., 5% acetonitrile) for LC-MS/MS analysis[11].

Miniaturized Purification using Multi-StageTips (STop And Go Extraction Tips):

For small amounts of plant material (1-5 mg), a miniaturized purification protocol using multi-StageTips containing different sorbents (e.g., C18, SDB-RPS, Cation-SR) can be employed[10]. This method combines extraction and purification into a single, efficient step[10].

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of cytokinins[1][7].

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer is typically used[11][13].

Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of different cytokinin species[11].

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is a highly selective and sensitive acquisition mode for cytokinin quantification on a triple quadrupole mass spectrometer. Specific precursor-to-product ion transitions are monitored for each cytokinin and its corresponding deuterium-labeled internal standard[9][13].

Table 2: Example of MRM Transitions for Cytokinin Analysis

| Cytokinin | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Isopentenyladenine (iP) | 204 | 136 | [9][13] |

| Isopentenyladenosine (iPR) | 336 | 204 | [9][13] |

| trans-Zeatin (tZ) | 220 | 136 | [9][13] |

| trans-Zeatin riboside (tZR) | 352 | 220 | [9][13] |

| Dihydrozeatin (DHZ) | 222 | 136 | [9][13] |

| Dihydrozeatin riboside (DHZR) | 354 | 222 | [9][13] |

Note: The specific m/z values may vary slightly depending on the instrument and conditions.

Quantitative Data from Metabolic Studies

Deuterium labeling has enabled the quantification of key metabolic parameters, such as biosynthetic rates and turnover times.

Table 3: Biosynthetic Rate and Turnover Time of Cytokinins in Arabidopsis thaliana

| Cytokinin Metabolite | Biosynthetic Rate (ng h⁻¹ g⁻¹ fresh weight) | Turnover Time (h) | Reference |

| Zeatinriboside-5'-monophosphate (ZRMP) | 18 | 25 | [5] |

This data was obtained using in vivo deuterium labeling and mass spectrometry analysis.

Cytokinin Signaling Pathway

Cytokinins exert their effects through a two-component signaling (TCS) pathway, which is a multi-step phosphorelay system[1][2][13][14].

Core Components:

-

Histidine Kinase (HK) Receptors: Located in the endoplasmic reticulum or plasma membrane, these receptors bind cytokinins, leading to their autophosphorylation[1][15][16]. In Arabidopsis, these are known as AHKs (ARABIDOPSIS HISTIDINE KINASES)[14].

-

Histidine Phosphotransfer Proteins (HPs): These proteins shuttle the phosphoryl group from the HK receptors in the cytoplasm to the response regulators in the nucleus[1][14][15]. In Arabidopsis, these are known as AHPs (ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS)[14].

-

Response Regulators (RRs): Located in the nucleus, these proteins are phosphorylated by the HPs. Type-B RRs are transcription factors that, upon activation, regulate the expression of cytokinin-responsive genes, including the Type-A RRs. Type-A RRs act as negative regulators of the signaling pathway[1][2][14]. In Arabidopsis, these are known as ARRs (ARABIDOPSIS RESPONSE REGULATORS)[14].

Caption: A simplified diagram of the cytokinin two-component signaling pathway.

Relevance to Drug Development

While cytokinins are primarily known as plant hormones, there is growing interest in their potential applications in medicine. Certain cytokinin derivatives and analogues have demonstrated significant biological activity in human cells, including anticancer properties[15][17].

-

Anticancer Activity: Several cytokinin ribosides, such as N⁶-isopentenyladenosine and kinetin (B1673648) riboside, have shown cytotoxic effects against various human cancer cell lines[15]. The mechanism of action is thought to be distinct from standard anticancer drugs, suggesting novel therapeutic avenues[15].

-

Structure-Activity Relationship: Studies have revealed that the structural requirements for cytotoxic activity in human cells differ from those for plant bioassays[15]. For example, cytokinin free bases and glucosides often show little to no toxicity, while certain ribosides are highly active[15]. This highlights the potential for designing novel cytokinin-based drugs with specific therapeutic effects.

-

Metabolic Stability: The principles of using deuterium labeling to enhance the metabolic stability of drugs, known as the "deuterium effect," could be applied to the development of more effective cytokinin-based therapeutics. By selectively replacing hydrogen with deuterium at sites of metabolic vulnerability, the pharmacokinetic profile of these compounds could be improved.

The study of cytokinin metabolism and signaling in plants can provide valuable insights for drug discovery. The enzymes and receptors involved in cytokinin pathways in plants may have orthologs or functional equivalents in other organisms, or they could serve as models for designing drugs that target similar pathways in human diseases.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for a typical metabolic study using deuterium-labeled cytokinins.

Caption: A flowchart outlining the key steps in a cytokinin metabolic study.

Conclusion

Deuterium-labeled cytokinins are indispensable tools for the quantitative analysis of cytokinin metabolism. The methodologies outlined in this guide, from the synthesis of labeled standards to their application in sophisticated LC-MS/MS-based metabolic studies, provide a robust framework for researchers in plant science, agriculture, and drug development. The insights gained from these studies not only advance our fundamental understanding of plant biology but also open up new possibilities for the development of novel therapeutic agents.

References

- 1. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytokinin Signaling [kieber.weebly.com]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous quantitation of cytokinin bases and their glycoconjugates with stable isotope labelling ultrahigh performance liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium in vivo labelling of cytokinins in Arabidopsis thaliana analysed by capillary liquid chromatography/frit-fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Analytical Determination of Auxins and Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thebiologyislove.com [thebiologyislove.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 12. Cytokinin Analysis: Sample Preparation and Quantification [bio-protocol.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer activity of natural cytokinins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytokinin signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytokinins as chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-Benzylaminopurine-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 6-Benzylaminopurine-d5, a deuterated analog of the synthetic cytokinin 6-Benzylaminopurine (6-BAP). This guide is intended to assist researchers, scientists, and drug development professionals in sourcing and effectively utilizing this stable isotope-labeled compound for quantitative analysis and as a tracer in various research applications.

Commercial Suppliers and Product Specifications

This compound is available from a limited number of specialized chemical suppliers. The primary application of this deuterated compound is as an internal standard in quantitative mass spectrometry-based analyses, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] When selecting a supplier, it is crucial to consider the chemical purity and, most importantly, the isotopic enrichment of the product.

Below is a summary of a known commercial supplier and their typical product specifications. Researchers are encouraged to request a certificate of analysis (CoA) from any supplier to obtain batch-specific data.

| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Enrichment | Available Quantities |

| MedChemExpress | This compound | 2322358-20-1 | ≥98.0% | Not specified on datasheet | 1 mg, 5 mg, 10 mg |

Note: Isotopic enrichment is a critical parameter that defines the percentage of the deuterated isotope in the compound. Higher isotopic enrichment leads to a more accurate quantification. While not always explicitly stated on product datasheets, this information can often be found on the certificate of analysis or by contacting the supplier's technical support.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₆D₅N₅ |

| Molecular Weight | 230.28 g/mol [1] |

| Appearance | White to off-white solid |

| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] |

Applications in Research

The primary utility of this compound lies in its application as an internal standard for the accurate quantification of its non-deuterated counterpart, 6-Benzylaminopurine, in various biological matrices.[1] As a synthetic cytokinin, 6-BAP plays a significant role in plant growth and development, and its precise quantification is essential in agricultural and botanical research.[2][3][4][5]

The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry because it co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects, thus correcting for variations during sample preparation and analysis.

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution

A precise and accurate stock solution is fundamental for reliable quantification. The following is a general protocol for the preparation of a this compound internal standard stock solution.

Materials:

-

This compound solid

-

LC-MS grade methanol (B129727) or DMSO

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Micropipettes

Procedure:

-

Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

-

Quantitatively transfer the weighed solid to a volumetric flask of appropriate size (e.g., 10 mL).

-

Dissolve the solid in a small amount of the chosen solvent (methanol is commonly used for LC-MS applications). Ensure complete dissolution, using sonication if necessary.

-

Bring the solution to the final volume with the solvent.

-

Cap the flask and invert it several times to ensure homogeneity.

-

This will be your primary stock solution (e.g., 100 µg/mL).

-

Prepare working solutions by performing serial dilutions of the primary stock solution with the appropriate solvent to achieve the desired concentration for spiking into samples.

-

Store all stock and working solutions in amber vials at -20°C or -80°C to prevent degradation.

General Protocol for Quantification of 6-Benzylaminopurine in Plant Tissues using LC-MS/MS with this compound Internal Standard

This protocol outlines a general workflow for the extraction and quantification of 6-BAP from a plant matrix. Optimization of extraction and chromatographic conditions may be required for different sample types.

1. Sample Preparation and Extraction:

-

Homogenize a known weight of the plant tissue sample (e.g., 100 mg) in liquid nitrogen.

-

Add a known amount of the this compound internal standard working solution to the homogenized sample. The amount should be comparable to the expected concentration of the endogenous 6-BAP.

-

Extract the cytokinins using a suitable extraction solvent, such as a mixture of methanol, water, and formic acid.

-

Centrifuge the sample to pellet the solid debris.

-

Collect the supernatant and, if necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

-

Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC-MS mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B) is typical.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

6-Benzylaminopurine (Analyte): Monitor the transition from the precursor ion (M+H)⁺ to a specific product ion.

-

This compound (Internal Standard): Monitor the transition from its deuterated precursor ion (M+H)⁺ to its corresponding product ion. The precursor ion will have a mass-to-charge ratio (m/z) that is 5 units higher than the non-deuterated analyte.

-

-

3. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using known concentrations of 6-Benzylaminopurine standard solutions spiked with a constant concentration of the this compound internal standard.

-

Determine the concentration of 6-Benzylaminopurine in the sample by interpolating the area ratio from the calibration curve.

Signaling Pathway

6-Benzylaminopurine, as a synthetic cytokinin, is involved in the cytokinin signaling pathway, which is a multi-step phosphorelay system.[2] This pathway is crucial for regulating various aspects of plant growth and development, including cell division and differentiation.[6][7]

Below is a diagram illustrating the general cytokinin signaling pathway, where 6-BAP would act as the signaling molecule.

Cytokinin signaling pathway initiated by 6-Benzylaminopurine.

Workflow for LC-MS/MS Quantification

The following diagram outlines the typical workflow for the quantitative analysis of 6-Benzylaminopurine using its deuterated internal standard.

Workflow for 6-BAP quantification using a deuterated standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. goldbio.com [goldbio.com]

- 3. plantmedia.com [plantmedia.com]

- 4. phytotechlab.com [phytotechlab.com]

- 5. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Cytokinin: From autoclaved DNA to two-component signaling - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Analytical Landscape of 6-Benzylaminopurine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity of 6-Benzylaminopurine-d5 (6-BAP-d5), a deuterated analog of the synthetic cytokinin, 6-Benzylaminopurine. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds for quantitative analysis, metabolic studies, and as internal standards in various analytical methodologies.

Certificate of Analysis: A Representative Overview

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and physicochemical properties. While specific values may vary between batches and suppliers, the following tables summarize the typical quantitative data found on a CoA, based on publicly available information and representative data from the analysis of the non-deuterated form.[1][2]

Physicochemical and Identity Data

| Parameter | Specification | Representative Value |

| Chemical Name | N-(Phenylmethyl-d5)-9H-purin-6-amine | N-(Phenylmethyl-d5)-9H-purin-6-amine |

| Molecular Formula | C₁₂H₆D₅N₅ | C₁₂H₆D₅N₅ |

| Molecular Weight | 230.28 g/mol | 230.28 g/mol [1] |

| CAS Number | 2322358-20-1 | 2322358-20-1[1] |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in DMSO | Conforms |

| Identity (by ¹H NMR) | Conforms to structure | Conforms |

| Identity (by MS) | Conforms to structure | Conforms |

Purity and Quality Control Data

| Parameter | Specification | Representative Value |

| Purity (by HPLC) | ≥98.0% | 98.0%[1] |

| Isotopic Enrichment | ≥98% | ≥98% |

| Residual Solvents | To be reported | Not detected |

| Water Content (by Karl Fischer) | To be reported | <0.5% |

Experimental Protocols: Ensuring Analytical Rigor

The accurate characterization of this compound relies on a suite of robust analytical techniques. The following sections detail the methodologies for key experiments cited in a typical certificate of analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of this compound. The method separates the compound of interest from any potential impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a wavelength of approximately 270 nm.

-

Quantification : The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is employed to confirm the molecular weight and structure of this compound, as well as to determine its isotopic enrichment.

-

Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source : Electrospray ionization (ESI) is commonly used.

-

Analysis Mode : Full scan mode is used to determine the molecular weight. The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) should correspond to the calculated mass of the deuterated compound.

-

Isotopic Enrichment Analysis : The relative intensities of the mass peaks corresponding to the deuterated (d5) and non-deuterated (d0) forms are measured. The isotopic enrichment is calculated from the ratio of these intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the identity and the position of the deuterium (B1214612) labels.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A deuterated solvent in which the compound is soluble, such as DMSO-d6.

-

¹H NMR : The proton NMR spectrum is used to confirm the absence of signals from the deuterated positions on the benzyl (B1604629) group and the presence of signals from the non-deuterated protons in the purine (B94841) ring and the methylene (B1212753) bridge.

-

¹³C NMR : The carbon NMR spectrum can provide further confirmation of the carbon skeleton.

The Biological Context: 6-Benzylaminopurine and the Cytokinin Signaling Pathway

6-Benzylaminopurine acts as a synthetic cytokinin, a class of plant hormones that regulate a wide array of developmental processes, including cell division, shoot and root growth, and senescence.[3] Understanding its mechanism of action requires an examination of the cytokinin signaling pathway. This pathway is a multi-step phosphorelay system.

The binding of a cytokinin, such as 6-Benzylaminopurine, to the extracellular domain of an Arabidopsis Histidine Kinase (AHK) receptor, which is an integral membrane protein, initiates the signaling cascade. This binding event triggers the autophosphorylation of a conserved histidine residue within the kinase domain of the AHK receptor. The phosphate (B84403) group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. Subsequently, the phosphate is relayed to a conserved histidine residue on a Histidine Phosphotransfer Protein (AHP). The phosphorylated AHP then translocates from the cytoplasm to the nucleus. Inside the nucleus, the AHP transfers the phosphate group to a conserved aspartate residue on a Type-B Arabidopsis Response Regulator (ARR). The phosphorylation of the Type-B ARR activates it, enabling it to bind to target gene promoters and regulate the transcription of cytokinin-responsive genes. Some of these target genes include Type-A ARRs, which act as negative regulators of the pathway, creating a feedback loop.

Caption: The cytokinin signaling pathway initiated by 6-Benzylaminopurine.

Experimental Workflow for Quality Control

The quality control process for this compound ensures that each batch meets the required specifications for purity, identity, and isotopic enrichment. The workflow integrates the analytical techniques described above in a systematic manner.

The process begins with the receipt of a new batch of this compound. A sample is taken for initial physicochemical characterization, including appearance and solubility tests. Subsequently, the sample is analyzed by HPLC to determine its chemical purity. In parallel, LC-MS analysis is performed to confirm the molecular weight and determine the isotopic enrichment. Finally, NMR spectroscopy is used to verify the chemical structure and the location of the deuterium labels. If all tests meet the predefined specifications, a Certificate of Analysis is generated, and the batch is approved for release. If any test fails, an investigation is initiated to determine the cause of the discrepancy.

Caption: A typical quality control workflow for this compound.

References

The Advent of Precision: A Technical Guide to the Discovery and History of Cytokinin Stable Isotopes

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The study of cytokinins, a class of phytohormones pivotal to plant growth and development, has been profoundly advanced by the application of stable isotope labeling. This technical guide provides an in-depth exploration of the discovery, history, and application of cytokinin stable isotopes. It details the evolution of synthetic and analytical methodologies, from early radiolabeling to modern mass spectrometry-based techniques. This paper serves as a comprehensive resource, offering detailed experimental protocols, quantitative data, and a forward-looking perspective on the role of cytokinin stable isotopes in plant science and their potential applications in drug development.

A Historical Perspective: From Discovery to Isotopic Precision

The journey to understanding cytokinins began in the early 20th century with observations of cell division-promoting substances in plants. G. Haberlandt first proposed the existence of such compounds in 1913.[1] It wasn't until the mid-1950s that the first cytokinin, kinetin, was isolated from autoclaved herring sperm DNA by Miller and his colleagues.[1] This was followed by the identification of the first naturally occurring cytokinin, zeatin, from maize (Zea mays) in the 1960s.[1][2]

Early research on cytokinin metabolism and transport relied heavily on radioisotopes, such as tritium (B154650) ([³H]).[2][3] While instrumental in initial studies, the use of radioactive isotopes presented challenges related to safety and the stability of the labeled compounds. The advent of stable isotope labeling, particularly with deuterium (B1214612) (²H or D) and nitrogen-15 (B135050) (¹⁵N), marked a paradigm shift in cytokinin research.

The use of stable isotopes, coupled with the development of mass spectrometry (MS), enabled researchers to safely and accurately trace the metabolic fate of cytokinins and quantify their endogenous levels with high precision. An early key development was the use of stable isotope dilution MS for the determination of cytokinins.[4] This technique involves adding a known amount of a stable isotope-labeled cytokinin analog to a sample as an internal standard, allowing for precise quantification of the endogenous, unlabeled counterpart.

The Cytokinin Signaling Pathway: A Molecular Overview

Cytokinins exert their effects through a complex signaling pathway that is analogous to two-component systems found in bacteria.[5] The signal is initiated by the binding of cytokinin to histidine kinase receptors (AHKs) located in the endoplasmic reticulum or plasma membrane.[5][6] This binding event triggers a series of phosphorylation events, transferring the signal to histidine phosphotransfer proteins (AHPs), which then shuttle the phosphate (B84403) group to response regulators (ARRs) in the nucleus.[5] Type-B ARRs are transcription factors that, upon activation, regulate the expression of cytokinin-responsive genes, including the type-A ARRs, which act as negative regulators of the pathway.[7]

Cytokinin Signaling Pathway.

Synthesis of Stable Isotope-Labeled Cytokinins: Methodologies

The ability to synthesize cytokinins with high isotopic enrichment is fundamental to their use in research. Deuterium and nitrogen-15 are the most commonly used stable isotopes for labeling cytokinins.

Deuterium Labeling

Deuterium-labeled cytokinins are often synthesized by introducing deuterium atoms into the side chain or the purine (B94841) ring. One common method involves the condensation of a deuterated amine with 6-chloropurine (B14466) or a derivative thereof. For example, penta-deuterated dihydrozeatin can be synthesized by condensing racemic 4-hydroxy-3-methyl-l-butylamine-d5 with 6-chloropurine.[8] In vivo labeling is another powerful technique where plants are grown in a medium enriched with deuterium oxide (D₂O), leading to the incorporation of deuterium into newly synthesized cytokinins.[9][10]

Nitrogen-15 Labeling

Nitrogen-15 labeled cytokinins provide a stable and specific label within the purine ring. A versatile method for preparing [¹⁵N]-labeled purine derivatives involves using [¹⁵N]-formamide as a precursor to construct the purine ring system. This allows for the synthesis of a wide range of cytokinins with high levels of ¹⁵N incorporation.

Quantitative Analysis: The Power of Isotope Dilution Mass Spectrometry

The gold standard for the quantitative analysis of cytokinins is liquid chromatography-mass spectrometry (LC-MS) coupled with the isotope dilution method.[4][11] This approach offers high sensitivity and specificity, allowing for the detection and quantification of cytokinins at the femtomole level.[11]

The workflow for quantitative analysis typically involves the following steps:

-

Sample Extraction: Cytokinins are extracted from plant material using a suitable solvent, often a mixture of methanol, water, and formic acid.[12]

-

Addition of Internal Standard: A known amount of a stable isotope-labeled cytokinin internal standard is added to the extract.

-

Purification: The extract is purified to remove interfering compounds. Solid-phase extraction (SPE) is a commonly used technique.[13]

-

LC-MS Analysis: The purified sample is analyzed by LC-MS. The labeled and unlabeled cytokinins are separated by chromatography and detected by the mass spectrometer.

-

Quantification: The concentration of the endogenous cytokinin is calculated based on the ratio of the signal from the unlabeled cytokinin to that of the labeled internal standard.

Workflow for Quantitative Analysis of Cytokinins.

Quantitative Data Summary

The use of stable isotope-labeled standards has enabled the acquisition of precise quantitative data on cytokinin metabolism and abundance.

| Parameter | Value | Cytokinin | Method | Reference |

| Deuterium Content | 97.82% | Dihydrozeatin-d5 | Synthesis | [8] |

| 97.23% | Dihydrozeatin riboside-d5 | Synthesis | [8] | |

| 95.75% | 2-Methylthio-ribosyl-zeatin-d5 | Synthesis | [8] | |

| 98.27% | N⁶-isopentenyl-2-methylthioadenosine-d5 | Synthesis | [8] | |

| Limit of Detection (LOD) | 0.62-25.9 pg/mL | Cytokinin bases and glycoconjugates | LC-MS | [14] |

| 10-50 fmol | Various cytokinins | LC-MS | [11] | |

| Biosynthetic Rate | 18 ng h⁻¹ g⁻¹ fresh weight | Zeatinriboside-5'-monophosphate | In vivo deuterium labeling | [10] |

| Recovery | 84.0%-119.9% | Cytokinin bases and glycoconjugates | LC-MS | [14] |

Detailed Experimental Protocols

Protocol: In Vivo Deuterium Labeling of Arabidopsis thaliana

This protocol is adapted from methods used to study cytokinin biosynthesis in vivo.[9][10]

Materials:

-

Arabidopsis thaliana seedlings

-

Liquid culture medium (e.g., Murashige and Skoog)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Extraction solvent (e.g., modified Bieleski's solvent: methanol:formic acid:water at 15:1:4 v/v/v)[12]

-

Stable isotope-labeled cytokinin internal standards

Procedure:

-

Grow Arabidopsis thaliana seedlings in a sterile liquid culture medium.

-

Prepare a labeling medium by enriching the culture medium with 30% (v/v) D₂O.

-

Transfer the seedlings to the D₂O-enriched medium and incubate for the desired period (e.g., 24 hours).

-

Harvest the plant material, flash-freeze in liquid nitrogen, and grind to a fine powder.

-

Extract the cytokinins by adding the cold extraction solvent and incubating on ice.

-

Add a known amount of stable isotope-labeled cytokinin internal standards to the extract.

-

Centrifuge the extract to pellet the cell debris and collect the supernatant.

-

Purify the cytokinins from the supernatant using solid-phase extraction.

-

Analyze the purified sample by LC-MS to determine the rate of deuterium incorporation.

Protocol: Synthesis of Penta-deuterated Dihydrozeatin

This protocol is based on the synthesis of deuterated cytokinins.[8]

Materials:

-

Racemic 4-hydroxy-3-methyl-l-butylamine-d5

-

6-chloropurine

-

Anhydrous solvent (e.g., n-butanol)

-

Base (e.g., triethylamine)

Procedure:

-

Dissolve 6-chloropurine in the anhydrous solvent in a reaction vessel.

-

Add an equimolar amount of racemic 4-hydroxy-3-methyl-l-butylamine-d5 and a slight excess of the base to the solution.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure penta-deuterated dihydrozeatin.

-

Confirm the identity and isotopic enrichment of the product by mass spectrometry and NMR spectroscopy.

Applications in Drug Development

While the direct application of cytokinins as drugs is not widespread, the use of stable isotope labeling in understanding their signaling pathways and metabolism has important implications for drug development. The cytokinin signaling pathway, with its protein kinases and transcription factors, presents potential targets for therapeutic intervention in various diseases.

Stable isotopes are invaluable tools in modern pharmacology and drug development for:

-

Pharmacokinetic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[15][16]

-

Target Engagement Studies: Confirming that a drug is interacting with its intended molecular target.

-

Metabolic Profiling: Identifying the metabolic products of a drug, which can inform its safety and efficacy.

By applying these principles to the study of compounds that modulate the cytokinin signaling pathway, researchers can accelerate the development of new therapeutics. For instance, stable isotope-labeled pathway modulators could be used to precisely determine their metabolic fate and target engagement in preclinical models. Furthermore, understanding how diseases may alter cytokinin metabolism could open new avenues for diagnostic and therapeutic strategies.

Future Outlook

The field of cytokinin research continues to evolve, driven by advancements in analytical technologies. High-resolution mass spectrometry and improved chromatographic techniques will enable the detection and quantification of an even wider range of cytokinin metabolites at lower concentrations. The application of stable isotope labeling will be crucial in dissecting the intricate network of interactions between cytokinins and other phytohormones.

In the realm of drug development, the principles of stable isotope-based research, honed in fields like cytokinin analysis, will be increasingly applied to the study of new therapeutic agents that target plant-related signaling pathways, which may have relevance in human health and disease. The precision and quantitative power offered by stable isotope analysis will undoubtedly continue to be a cornerstone of cytokinin research and a valuable tool in the broader landscape of biomedical science.

References

- 1. scilit.com [scilit.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Study of cytokinin metabolism using HPLC with radioisotope detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of cytokinins by mass spectrometry based on stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spatially distributed cytokinins: Metabolism, signaling, and transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytokinin Modulates Cellular Trafficking and the Cytoskeleton, Enhancing Defense Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytokinin interplay with ethylene, auxin, and glucose signaling controls Arabidopsis seedling root directional growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An alternative synthesis of deuterated cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Deuterium in vivo labelling of cytokinins in Arabidopsis thaliana analysed by capillary liquid chromatography/frit-fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Simultaneous quantitation of cytokinin bases and their glycoconjugates with stable isotope labelling ultrahigh performance liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The use of stable isotopes in pharmacological research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

6-Benzylaminopurine-d5 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Benzylaminopurine-d5, a deuterated form of the synthetic cytokinin, 6-Benzylaminopurine (6-BAP). This document will cover its chemical properties, including its CAS number and molecular weight, and delve into the broader context of its non-deuterated counterpart's role in plant biology, including relevant signaling pathways and experimental protocols.

Core Compound Data

| Property | This compound | 6-Benzylaminopurine |

| Synonyms | Benzyladenine-d5; 6-BAP-d5; N6-Benzyladenine-d5 | Benzyladenine; 6-BAP; BA; N6-Benzyladenine |

| CAS Number | Not readily available | 1214-39-7[2][3][4][5][6][7][8] |

| Molecular Formula | C₁₂H₆D₅N₅ | C₁₂H₁₁N₅[4] |

| Molecular Weight | 230.28 g/mol [1] | 225.25 g/mol [3][9] |

| Appearance | White to off-white powder[4] | White crystal powder |

| Solubility | Soluble in DMSO.[10] | Soluble in 1N NaOH, ethanol, and methanol.[2][6] Slightly soluble in water.[2] |

Applications in Research

This compound serves as a valuable tool in research, primarily as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its deuteration provides a distinct mass signature, allowing for precise quantification of the non-deuterated 6-BAP in various biological samples.

Mechanism of Action: The Cytokinin Signaling Pathway

6-Benzylaminopurine mimics the action of natural cytokinins in plants.[11] Cytokinins are a class of plant hormones that play a crucial role in regulating cell division, growth, and differentiation.[12][13] The signaling pathway is a multi-step phosphorelay system, similar to two-component systems found in bacteria.

The key components of this pathway are:

-

Histidine Kinase (HK) Receptors: Located in the endoplasmic reticulum membrane, these receptors bind to cytokinin.[13]

-

Histidine Phosphotransfer Proteins (HPs): These proteins shuttle the phosphate (B84403) group from the activated receptors.

-

Response Regulators (RRs): Located in the nucleus, these proteins are phosphorylated by the HPs and act as transcription factors to regulate the expression of cytokinin-responsive genes.[13]

The binding of 6-BAP to the CHASE domain of the histidine kinase receptor triggers its autophosphorylation.[13] The phosphate group is then transferred to a histidine phosphotransfer protein, which subsequently moves into the nucleus. Inside the nucleus, the phosphotransfer protein phosphorylates a type-B response regulator. This activated type-B RR then binds to the promoter regions of target genes, initiating their transcription and leading to various physiological responses.[13]

Experimental Protocols

6-Benzylaminopurine is widely used in plant tissue culture to induce shoot formation. Below is a general protocol for in vitro shoot induction using 6-BAP.

Preparation of 6-BAP Stock Solution (1 mg/mL)

-

Weighing: Accurately weigh 100 mg of 6-Benzylaminopurine powder.

-

Dissolving: Add the powder to a 100 mL volumetric flask. Add 2-5 mL of 1N NaOH to dissolve the powder completely.[12]

-

Dilution: Once dissolved, bring the volume up to 100 mL with sterile distilled water.[12]

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

-

Storage: Store the stock solution at 2-8 °C.

In Vitro Shoot Induction Protocol

This protocol is a general guideline and may require optimization for different plant species.

-

Explant Preparation: Select healthy, young explants (e.g., nodal segments, leaf discs, or cotyledons). Surface sterilize the explants to eliminate microbial contamination. A common procedure involves washing with a detergent, followed by immersion in a sodium hypochlorite (B82951) solution, and then rinsing with sterile distilled water.

-

Culture Medium: Prepare a basal plant tissue culture medium, such as Murashige and Skoog (MS) medium.[3] Supplement the medium with 6-BAP from the stock solution to achieve the desired final concentration (typically ranging from 0.5 to 5.0 mg/L). The optimal concentration is species-dependent.[14][15] The pH of the medium should be adjusted to approximately 5.8 before autoclaving.

-

Inoculation: Aseptically place the sterilized explants onto the surface of the solidified MS medium containing 6-BAP in sterile culture vessels.

-

Incubation: Incubate the cultures in a growth chamber under controlled conditions of temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 16 hours of light and 8 hours of dark).[15]

-

Subculture: Subculture the explants to fresh medium every 3-4 weeks to provide fresh nutrients and hormones for continued growth and shoot development.

-

Observation: Regularly observe the cultures for signs of shoot initiation and proliferation. Record data on the percentage of explants forming shoots, the number of shoots per explant, and shoot length.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-Benzylaminopurine (6-BAP) | Duchefa Biochemie [duchefa-biochemie.com]

- 3. 6-Benzylaminopurine suitable for plant cell culture 6-BAP [sigmaaldrich.com]

- 4. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 6-Benzylaminopurine Plant cell division factor. | 1214-39-7 [sigmaaldrich.com]

- 7. mpbio.com [mpbio.com]

- 8. shriramassociate.in [shriramassociate.in]

- 9. Benzylaminopurine | C12H11N5 | CID 62389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Cytokinin Signaling [kieber.weebly.com]

- 13. youtube.com [youtube.com]

- 14. In-vitro Shoot Regeneration [bio-protocol.org]

- 15. kspbtjpb.org [kspbtjpb.org]

Methodological & Application

Application Note: High-Throughput Quantification of Cytokinins in Plant Tissues Using 6-Benzylaminopurine-d5 as an Internal Standard for LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of various cytokinin species in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs 6-Benzylaminopurine-d5 (6-BAP-d5) as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described methodology, including a streamlined solid-phase extraction (SPE) procedure, is suitable for high-throughput analysis in plant physiology research, agricultural biotechnology, and drug discovery programs targeting plant-derived compounds.

Introduction

Cytokinins are a class of plant hormones that play a crucial role in regulating cell division, growth, and differentiation. Accurate quantification of endogenous cytokinin levels is essential for understanding their physiological functions and for various biotechnological applications. LC-MS/MS has become the preferred analytical technique for cytokinin analysis due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification as it closely mimics the behavior of the target analytes during extraction, purification, and ionization, thereby compensating for potential sample losses and matrix-induced ion suppression or enhancement. This document provides a detailed protocol for the extraction, purification, and LC-MS/MS analysis of cytokinins from plant material.

Experimental Protocols

Sample Preparation

-

Tissue Homogenization :

-